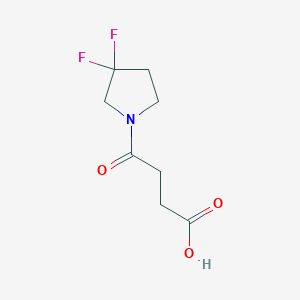

4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid

説明

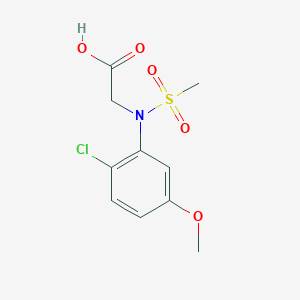

4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid (DFPOBA) is a difluorinated pyrrolidine derivative of 4-oxobutanoic acid. It has been studied for its potential use as a synthetic intermediate in the production of drugs and other compounds. DFPOBA is a versatile compound that can be used to create a variety of functional groups, such as amides, esters, and amines.

科学的研究の応用

Spectroscopic Analysis and Molecular Structure

- FT-IR, Molecular Structure, and Computational Studies: A compound structurally related to 4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid underwent detailed spectroscopic analysis using FT-IR, NMR, and X-ray diffraction, highlighting the molecular structure, vibrational frequencies, and electronic properties. The study also conducted computational analyses to understand the molecule's stability, hyper-conjugative interactions, and charge transfer mechanisms, providing insights into the molecular electrostatic potential and reactivity of such compounds (Rahul Raju et al., 2015).

Biological Activity and Pharmacological Profile

- Pharmacological Profile: Although specific to another compound, research on 4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylbutyric acid has shown anti-inflammatory, antiarthritic, and immunomodulatory effects, suggesting that structurally similar compounds like 4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid may also possess significant biological activities (P. Bulej et al., 2005).

Molecular Docking and Computational Analysis

- Molecular Docking and Vibrational Studies: Research focusing on derivatives of 4-oxobutanoic acid involved molecular docking, vibrational analysis, and electronic studies to understand the structural, electronic, and optical properties. These studies are crucial for assessing the biological activity and potential pharmaceutical applications of compounds, including those similar to 4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid (K. Vanasundari et al., 2018).

Material Science and Chemical Synthesis

- Regiospecific Synthesis and Chemical Properties: The study of electron-rich amino heterocycles for the synthesis of trifluoromethyl-containing compounds highlights the importance of 4-oxobutanoates in material science, demonstrating their utility in creating fused pyridines with enhanced yields. This research suggests the potential of 4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid in synthesizing novel materials with specific electronic and optical properties (D. Volochnyuk et al., 2003).

作用機序

Target of Action

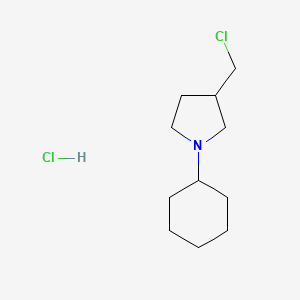

The primary target of 4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for insulin secretion in response to meals .

Mode of Action

4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid interacts with its target, DPP-4, by inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, leading to increased insulin secretion and decreased glucagon release. Consequently, this helps in the regulation of blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 affects the glucose-insulin homeostasis pathway. By preventing the degradation of incretin hormones, 4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid enhances the insulinotropic effect of these hormones. This leads to increased insulin secretion from pancreatic beta cells and decreased glucagon release from alpha cells. The net effect is the regulation of blood glucose levels .

Pharmacokinetics

It is suggested that this compound is eliminated by both metabolism and renal clearance . The absorption of this compound is rapid in all species, with maximal plasma concentrations of radioactivity achieved within 1 hour after the dose . More detailed studies are required to fully understand the ADME properties of this compound.

Result of Action

The molecular and cellular effects of 4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid’s action result in the regulation of blood glucose levels. By inhibiting DPP-4, this compound increases the levels of active incretin hormones, leading to enhanced insulin secretion and reduced glucagon release. This helps in maintaining glucose homeostasis, making this compound potentially beneficial for the treatment of type 2 diabetes .

特性

IUPAC Name |

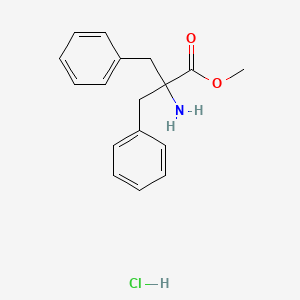

4-(3,3-difluoropyrrolidin-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F2NO3/c9-8(10)3-4-11(5-8)6(12)1-2-7(13)14/h1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXHGQGLWALWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,3-Difluoropyrrolidin-1-yl)-4-oxobutanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[(2-Chlorobenzyl)thio]ethyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1434900.png)

![Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1434905.png)

![Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride](/img/structure/B1434906.png)

![[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1434908.png)

![[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1434915.png)